molecular formula C12H8ClN3O3 B14477191 4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 70800-51-0

4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14477191
CAS No.: 70800-51-0
M. Wt: 277.66 g/mol
InChI Key: WKUQGEXZSLFBPJ-UHFFFAOYSA-N
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Description

4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structural properties and applications in various scientific fields This compound is characterized by the presence of a hydrazinylidene group attached to a cyclohexa-2,5-dien-1-one ring, with a 4-chloro-2-nitrophenyl substituent

Preparation Methods

The synthesis of 4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-chloro-2-nitroaniline with a suitable hydrazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one include:

    4-(4-Nitrophenylazo)resorcinol: Known for its use as a pH indicator and dye.

    (4-Chloro-2-nitrophenyl)acetic acid: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.

    2-Chloro-4,4-dimethylcyclohexan-1-one: Utilized in various chemical reactions and industrial applications. The uniqueness of this compound lies in its specific structural features and reactivity, which make it suitable for a wide range of applications in research and industry.

Properties

CAS No.

70800-51-0

Molecular Formula

C12H8ClN3O3

Molecular Weight

277.66 g/mol

IUPAC Name

4-[(4-chloro-2-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C12H8ClN3O3/c13-8-1-6-11(12(7-8)16(18)19)15-14-9-2-4-10(17)5-3-9/h1-7,17H

InChI Key

WKUQGEXZSLFBPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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